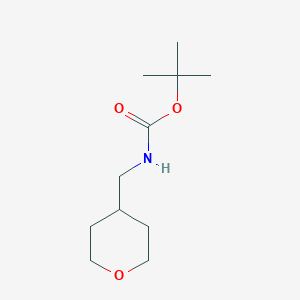
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-DCM-6-MPA, is a synthetic compound belonging to the pyrimidine class of heterocyclic compounds. It has a variety of scientific and industrial applications, including use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. This compound is also used in the development of new materials, such as liquid crystal polymers. 4-DCM-6-MPA is an important research tool for scientists in the field of organic chemistry, due to its unique properties and potential for synthesis.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not well understood. However, it is believed to act as an intermediate in the synthesis of various organic compounds. It is believed to react with other molecules to form new compounds, which can then be used in the synthesis of other chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine are not well understood. It is not known to be toxic or to have any adverse effects on humans or animals. In addition, it is not known to have any effect on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its low cost, ease of synthesis, and availability. It is also a useful intermediate in the synthesis of various organic compounds. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood.
Zukünftige Richtungen
Future research on 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine could focus on its mechanism of action, as well as its potential uses in the synthesis of novel organic compounds. In addition, further research could be conducted on the biochemical and physiological effects of this compound. Finally, more research could be done to investigate the potential environmental hazards associated with this compound.
Synthesemethoden
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized via a variety of methods, including the reaction of 3,4-dichlorophenyl isocyanate and 3-methylphenyl isocyanate. This reaction is carried out in the presence of a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80-100°C and is completed in 1-2 hours. The product is isolated by filtration, and the crude material is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is an important research tool for scientists in the field of organic chemistry. It has been used in the development of new materials, such as liquid crystal polymers. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridines and pyrimidines.
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-3-2-4-11(7-10)15-9-16(22-17(20)21-15)12-5-6-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCAJCPKIKOHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)










![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)
